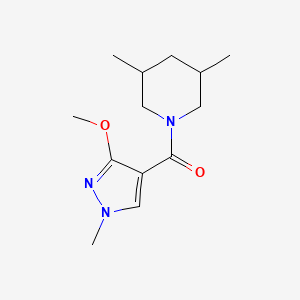
(3,5-dimethylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dimethylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C13H21N3O2 and its molecular weight is 251.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It’s known that compounds of similar structure have been found to bind with high affinity to multiple receptors
Mode of Action
It’s known that similar compounds can induce blood coagulation via the intrinsic coagulation pathway . This suggests that F2382-0007 might interact with its targets to trigger a series of biochemical reactions leading to blood coagulation.
Result of Action
Based on the known effects of similar compounds, it’s possible that f2382-0007 could induce blood coagulation . This would result in the formation of a blood clot, which could have various effects depending on the location of the clot in the body.
Actividad Biológica
The compound (3,5-dimethylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C13H18N4O2
- Molecular Weight : 250.31 g/mol
- IUPAC Name : this compound
Research indicates that this compound operates primarily through the modulation of neurotransmitter systems. It has been identified as an inverse agonist at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various physiological processes including mood regulation and platelet aggregation .
Table 1: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Serotonin Receptor Modulation | Inverse agonism at 5-HT2A receptors leads to antiplatelet effects and potential antidepressant activity. |
| Neurotransmitter Interaction | Potential interactions with dopamine and norepinephrine pathways. |
| Pharmacokinetics | Demonstrated good oral bioavailability in preclinical studies. |
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its antithrombotic properties and neuropharmacological effects.
Antithrombotic Activity
In a study examining the compound's effects on platelet aggregation, it was found to inhibit serotonin-induced aggregation with an IC50 value of approximately 8.7 nM. This suggests significant potential for development as an antithrombotic agent .
Neuropharmacological Effects
Preliminary findings indicate that the compound may exhibit antidepressant-like effects in animal models. This is attributed to its action on serotonin pathways, which are critical in mood regulation.
Case Studies
Several case studies have been conducted to further understand the biological implications of this compound:
- Study on Platelet Aggregation : In vitro assays demonstrated that the compound effectively reduced platelet aggregation induced by serotonin, supporting its potential use in treating thrombotic disorders.
- Behavioral Studies in Rodents : Animal models treated with varying doses of the compound showed reduced depressive-like behaviors in forced swim tests compared to controls, indicating possible antidepressant properties.
Safety Profile
While the biological activities are promising, safety assessments are crucial. The compound has shown low hERG activity, suggesting a reduced risk for cardiac side effects associated with ion channel interference . Further toxicological studies are warranted to establish a comprehensive safety profile.
Propiedades
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9-5-10(2)7-16(6-9)13(17)11-8-15(3)14-12(11)18-4/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAOYTUHYBARJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CN(N=C2OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













